2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(2,3-dichlorophenyl)acetic acid
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Overview
Description
2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid is a synthetic organic compound characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a dichlorophenyl moiety
Mechanism of Action
Mode of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be added to amines under aqueous conditions . Removal of the Boc group can be accomplished with strong acids .
Biochemical Pathways
The compound may participate in reactions involving the formation of amides , but the specific pathways and their downstream effects need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid typically involves multiple steps:
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Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This step ensures that the amino group does not participate in subsequent reactions .
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Formation of the Acetic Acid Derivative: : The protected amino compound is then reacted with 2,3-dichlorobenzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to form the desired acetic acid derivative.
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Deprotection: : The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol, yielding the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of scalable solvents and reagents, along with optimized reaction conditions, would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methylamino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction: : Reduction reactions can target the dichlorophenyl moiety, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in solvents like dichloromethane.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced dichlorophenyl derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives with various nucleophiles.
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid has several applications in scientific research:
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Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
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Organic Synthesis:
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Biological Studies: : It is used in studies investigating the effects of dichlorophenyl derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
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Industrial Applications: : The compound is explored for its potential use in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-{(Tert-butoxy)carbonylamino}-2-phenylacetic acid: Similar structure but lacks the dichlorophenyl moiety.
2-{(Tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid: Similar structure with a different substitution pattern on the phenyl ring.
2-{(Tert-butoxy)carbonylamino}-2-(2,4-dichlorophenyl)acetic acid: Similar structure with different positions of chlorine atoms on the phenyl ring.
Uniqueness
The presence of the 2,3-dichlorophenyl moiety in 2-{(Tert-butoxy)carbonylamino}-2-(2,3-dichlorophenyl)acetic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)8-6-5-7-9(15)10(8)16/h5-7,11H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCFCPXMNLBKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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